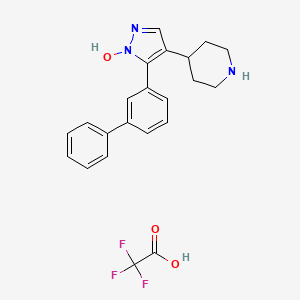

![molecular formula C12H8ClNO3S B2939308 4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid CAS No. 379254-57-6](/img/structure/B2939308.png)

4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

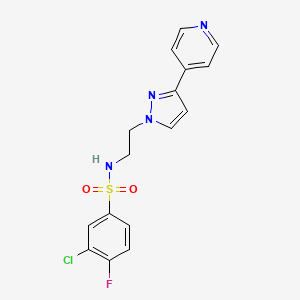

“4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid” is a complex organic compound. It contains a chloro group attached to a benzene ring, which is also attached to a carboxylic acid group. Additionally, it has a thiophene ring attached to an amide group .

Synthesis Analysis

The synthesis of such compounds often involves transition metal-catalyzed carbon–carbon bond-forming reactions like the Suzuki–Miyaura (SM) coupling . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The synthesis could also involve the oxidation of thiophene-2-carboxaldehyde or more practically, 2-acetylthiophene .

Molecular Structure Analysis

The molecular structure of “4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid” is likely to be complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic structure, while the thiophene ring introduces a five-membered heterocyclic component .

Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, it might participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . It could also be involved in reactions leading to the synthesis of highly substituted thiophenes .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid” would depend on its exact molecular structure. For instance, the presence of the carboxylic acid group could make it acidic, and the chloro group could make it more reactive .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Thiophene derivatives, including 4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid, have shown promising antimicrobial properties. They are studied for their potential to inhibit the growth of various bacteria and fungi, which is crucial in the development of new antibiotics and antifungal agents .

Anti-inflammatory and Analgesic Effects

In the realm of anti-inflammatory and analgesic medications, thiophene compounds are being explored for their efficacy. They may offer new pathways for treating chronic inflammation and pain management, potentially leading to the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) .

Antitumor and Anticancer Research

Thiophene derivatives, including our compound of interest, are being investigated for their antitumor and anticancer activities. Their ability to inhibit cancer cell growth makes them valuable in the search for more effective cancer therapies .

Material Science: Corrosion Inhibition

In material science , thiophene compounds are utilized as corrosion inhibitors . They help protect metals from corrosion, which is essential for extending the life of metal structures and components .

Organic Electronics: OLEDs and OFETs

Thiophene-based molecules are pivotal in the advancement of organic electronics , particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . These applications are transforming the way we use and interact with electronic devices .

Estrogen Receptor Modulation

Some thiophene derivatives act as estrogen receptor modulators . This application is significant in the treatment of hormone-related conditions and in the study of hormone-driven cancers .

Kinase Inhibition

Lastly, the role of thiophene derivatives in kinase inhibition is a promising field. Kinases are enzymes that play a critical role in the regulation of cell functions, and their inhibition can be a strategy in treating diseases like cancer .

Direcciones Futuras

The future directions for “4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid” could involve further exploration of its synthesis, reactions, and potential applications. For instance, it could be used to synthesize new materials with desirable electronic and optoelectronic properties . Additionally, its mechanism of action could be studied further to understand its potential therapeutic effects .

Mecanismo De Acción

Target of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It’s worth noting that thiophene derivatives have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Thiophene derivatives have been reported to have diverse applications in medicinal chemistry and material science .

Result of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties .

Propiedades

IUPAC Name |

4-chloro-3-(thiophene-2-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3S/c13-8-4-3-7(12(16)17)6-9(8)14-11(15)10-2-1-5-18-10/h1-6H,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVSYFRATKXUQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]-3,3-difluorocyclobutane-1-carboxamide](/img/structure/B2939225.png)

![2-[(4-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B2939228.png)

![2-(2-(azepan-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2939230.png)

![N-(4-{[2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B2939231.png)

![Methyl 2-(2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate](/img/structure/B2939241.png)

![6-Amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2939242.png)

![6-(4-Chlorophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2939245.png)

![N~1~-isopropyl-2-[1-[2-(2-methylpiperidino)-2-oxoethyl]-2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B2939246.png)